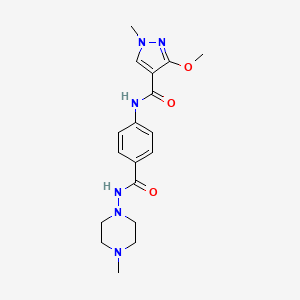
3-methoxy-1-methyl-N-(4-((4-methylpiperazin-1-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1-methyl-N-(4-((4-methylpiperazin-1-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-1-methyl-N-(4-((4-methylpiperazin-1-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a pyrazole ring, a methoxy group, and a piperazine moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical formula of the compound is C17H24N4O2, with a molecular weight of 304.43 g/mol. Its IUPAC name reflects its complex structure, which includes multiple functional groups that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, its effects on cellular pathways, and its interactions with specific proteins.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For instance, it has shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest in G2/M phase |
| A549 | 4.5 | Inhibition of NF-kB signaling pathway |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Topoisomerase II : Similar compounds have been reported to act as topoisomerase II inhibitors, leading to DNA damage and subsequent apoptotic cell death.
- NF-kB Pathway Modulation : The compound may inhibit TNFα-induced NF-kB activation, which is crucial for cell survival and proliferation in cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis through intrinsic pathways, characterized by the activation of caspases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related derivatives:
-
Study on Antiproliferative Activity :
- A study published in Molecular Cancer Therapeutics assessed the antiproliferative effects of various pyrazole derivatives, including our compound. The results indicated significant growth inhibition in MCF-7 cells, with detailed analysis showing altered expression levels of key apoptotic markers such as Bcl-2 and Bax.
-
In Vivo Efficacy :
- In animal models, the compound demonstrated promising results in reducing tumor growth when administered at therapeutic doses. The study highlighted its potential for further development as an anti-cancer drug.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsomes.
特性
IUPAC Name |
3-methoxy-1-methyl-N-[4-[(4-methylpiperazin-1-yl)carbamoyl]phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-22-8-10-24(11-9-22)20-16(25)13-4-6-14(7-5-13)19-17(26)15-12-23(2)21-18(15)27-3/h4-7,12H,8-11H2,1-3H3,(H,19,26)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRHRZYOWHBJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














